2-(4-Fluorophenyl)-5-vinylfuran
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Overview
Description
2-(4-Fluorophenyl)-5-vinylfuran is an organic compound that features a furan ring substituted with a 4-fluorophenyl group and a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-5-vinylfuran typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to couple a boronic acid derivative of 4-fluorophenyl with a halogenated furan.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Bromine, chlorinating agents.
Major Products:
Oxidation: Furanones.
Reduction: 2-(4-Fluorophenyl)-5-ethylfuran.
Substitution: Halogenated furans.
Scientific Research Applications
2-(4-Fluorophenyl)-5-vinylfuran has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is explored for its use in organic electronics and as a building block for polymers with unique electronic properties.
Biological Studies: Its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-5-vinylfuran involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzyme active sites or receptor proteins, modulating their activity. The furan ring and the fluorophenyl group contribute to its binding affinity and specificity .
Comparison with Similar Compounds
2-(4-Fluorophenyl)furan: Lacks the vinyl group, leading to different reactivity and applications.
5-Vinylfuran: Lacks the fluorophenyl group, affecting its electronic properties and biological activity.
2-(4-Chlorophenyl)-5-vinylfuran: Similar structure but with a chlorine atom instead of fluorine, which can influence its chemical behavior and interactions.
Uniqueness: 2-(4-Fluorophenyl)-5-vinylfuran is unique due to the presence of both the fluorophenyl and vinyl groups, which impart distinct electronic and steric properties. This combination enhances its potential for diverse applications in various fields.
Properties
Molecular Formula |
C12H9FO |
---|---|
Molecular Weight |
188.20 g/mol |
IUPAC Name |
2-ethenyl-5-(4-fluorophenyl)furan |
InChI |
InChI=1S/C12H9FO/c1-2-11-7-8-12(14-11)9-3-5-10(13)6-4-9/h2-8H,1H2 |
InChI Key |
YUPYWZIMJALZMV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(O1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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